1-(2-Chlorophenyl)-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |
InChI Key |
YWJUZEZWCYDUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C10H13ClO | ~184.66 (estimated) | 2-chlorophenyl, secondary alcohol |
| 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol | 124285-91-2 | C10H12Cl2O | 219.11 | 2,6-dichlorophenyl, secondary alcohol |
| 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol | 1344243-04-4 | C10H13ClOS | 216.73 | 2-chlorophenyl, methylsulfanyl group |
| 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol | 868049-98-3 | C10H12ClFO | 202.65 | 2-chloro-4-fluorophenyl, tertiary alcohol |
| 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | 149877-41-8 | C18H21ClNO | 302.82 | 2-chlorophenyl, dimethylamino, phenyl |
Substituent Position and Electronic Effects
- 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol (CAS 124285-91-2): The addition of a second chlorine atom at the 6-position on the phenyl ring increases steric hindrance and electron-withdrawing effects compared to the mono-substituted parent compound. This may enhance stability in acidic environments or alter binding affinity in receptor interactions .
- The steric bulk of the tertiary hydroxyl group may reduce metabolic oxidation compared to secondary alcohols .
Functional Group Modifications
- 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (CAS 1344243-04-4): The methylsulfanyl (-SMe) group in the propanol chain introduces sulfur-based nucleophilicity, which could enhance reactivity in alkylation or oxidation reactions. This modification also increases molecular weight by ~32 g/mol compared to the parent compound .
- However, the increased molecular weight (302.82 g/mol) may affect bioavailability .
Preparation Methods
Formation of the Grignard Reagent
Under inert conditions, magnesium metal reacts with 2-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The exothermic reaction initiates at room temperature, with reflux (40–60°C) ensuring complete conversion to 2-chlorophenylmagnesium bromide. Critical parameters include:
-
Solvent purity : Moisture levels below 50 ppm to prevent side reactions.
-
Magnesium activation : Pre-treatment with iodine or mechanical stirring to remove oxide layers.
Reaction with Carbonyl Compounds
The Grignard reagent reacts with 2-methylpropanal (isobutyraldehyde) to form the alkoxide intermediate. This step requires precise temperature control (0–5°C) to minimize over-addition or ketone formation. After quenching with a saturated ammonium chloride solution, the crude product is extracted with ethyl acetate and purified via vacuum distillation.
Typical Conditions :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | THF |
| Workup | NH₄Cl(aq), EtOAc extraction |
| Yield | 65–75% (estimated) |
Reduction of 1-(2-Chlorophenyl)-2-methylpropan-1-one
The ketone precursor, 1-(2-Chlorophenyl)-2-methylpropan-1-one, is reduced to the target alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Sodium Borohydride Reduction
NaBH₄ selectively reduces ketones to secondary alcohols under mild conditions. For this substrate, the reaction proceeds in methanol or ethanol at 0–25°C, achieving complete conversion within 1–2 hours.
Reaction Scheme :
Optimized Protocol :
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes the hydrogenation of the ketone under 1–3 atm H₂ pressure. Methanol serves as the solvent, with reactions completing within 4–6 hours at 25–40°C.
Key Advantages :
-
Scalability : Demonstrated at 100 g scale with 80–85% yield.
-
Stereoselectivity : Racemic product unless chiral catalysts are employed.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |
|---|---|---|---|---|
| Grignard Reaction | 65–75 | Moderate | High (Mg cost) | Moisture-sensitive steps |
| NaBH₄ Reduction | 70–85 | High | Moderate | Limited to ketone access |
| Catalytic Hydrogenation | 80–85 | Industrial | Low (Pd cost) | Requires H₂ infrastructure |
Industrial Considerations :
Q & A
Basic Research Questions
Q. What are the recommended laboratory safety protocols for handling 1-(2-Chlorophenyl)-2-methylpropan-1-ol?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
- Ventilation : Use fume hoods or well-ventilated areas to prevent vapor accumulation. Static discharge precautions are critical due to explosive vapor-air mixtures .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid environmental contamination .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Reaction Setup : Use acid-catalyzed nucleophilic substitution (e.g., H2SO4) between 2-methylpropan-1-ol and 2-chlorophenyl derivatives under reflux (60–80°C) .
- Purification Steps :
- Separation : Extract the organic layer using a separatory funnel (dichloromethane/water).
- Drying : Anhydrous Na2SO4 or MgSO4 to remove residual water.
- Distillation : Isolate the product via fractional distillation (boiling point: ~150–160°C, estimated from analogous compounds) .
- Yield Optimization : Monitor stoichiometry (1:1.2 molar ratio of alcohol to chlorinating agent) and reaction time (4–6 hours) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Chemical Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states and activation barriers .
- QSPR Models : Correlate molecular descriptors (e.g., Hammett σ<sup>+</sup> for the 2-chlorophenyl group) with reaction rates .
- Solvent Effects : Use COSMO-RS simulations to predict solvation free energies and solvent polarity impacts on reactivity .
Q. How does the electronic effect of the 2-chlorophenyl group influence stereochemical outcomes in derivative synthesis?
- Methodological Answer :
- Electron-Withdrawing Effects : The chloro substituent reduces electron density at the phenyl ring, directing nucleophilic attack to specific positions (e.g., para to Cl in Friedel-Crafts reactions) .
- Steric Considerations : Steric hindrance from the 2-methylpropanol moiety may favor axial/equatorial isomerism in cyclic intermediates .
- Experimental Validation : Use NMR (NOESY) or X-ray crystallography to confirm stereochemistry in derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare assays (e.g., enzyme inhibition vs. cytotoxicity) across multiple studies to identify context-dependent effects .
- Metabolic Stability Testing : Evaluate phase I/II metabolism (e.g., cytochrome P450 interactions) to explain variability in in vivo vs. in vitro results .
- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing Cl with F or Br) to isolate electronic vs. steric contributions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
